![molecular formula C11H16 B14478891 Bicyclo[4.3.2]undeca-7,10-diene CAS No. 65850-84-2](/img/structure/B14478891.png)
Bicyclo[4.3.2]undeca-7,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[432]undeca-7,10-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.2]undeca-7,10-diene can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This method utilizes a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate, which undergoes a smooth and stereospecific semipinacol rearrangement with the assistance of diethylaluminum chloride (Et2AlCl) to yield the corresponding bicyclo[6.3.0]undecane-9-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and large-scale chemical production can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.3.2]undeca-7,10-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Bicyclo[4.3.2]undeca-7,10-diene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules and materials science.
Mécanisme D'action
The mechanism of action of bicyclo[4.3.2]undeca-7,10-diene involves its interaction with various molecular targets and pathways. The compound can undergo rearrangement reactions, such as the semipinacol rearrangement, which involves the migration of a hydroxyl group and the formation of a new carbon-carbon bond . This rearrangement is facilitated by the presence of a Lewis acid, such as diethylaluminum chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.3.0]undecane: This compound is structurally similar and can be synthesized through similar rearrangement reactions.
Bicyclo[4.3.0]nonene: Another related compound with a different ring structure, used in the synthesis of nucleoside analogues.
Uniqueness
Bicyclo[432]undeca-7,10-diene is unique due to its specific ring structure and the types of reactions it can undergo
Propriétés
Numéro CAS |
65850-84-2 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
bicyclo[4.3.2]undeca-7,10-diene |
InChI |
InChI=1S/C11H16/c1-2-5-11-7-3-6-10(4-1)8-9-11/h3,6,8-11H,1-2,4-5,7H2 |
Clé InChI |
ARCCMWMRHUABEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C=CCC(C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



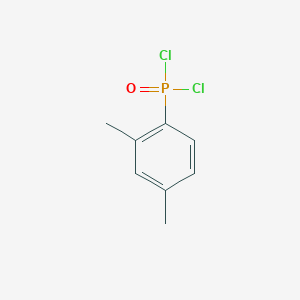

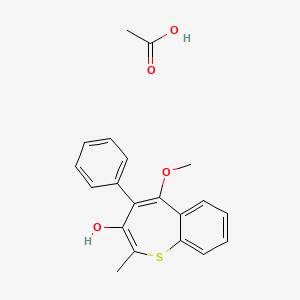
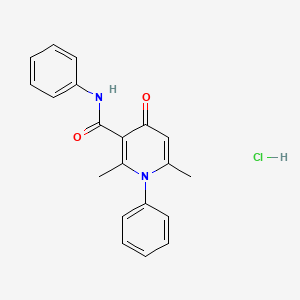
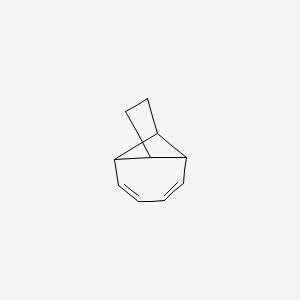
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)

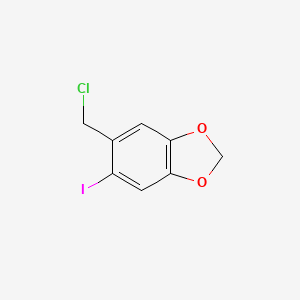
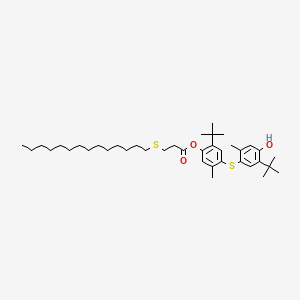
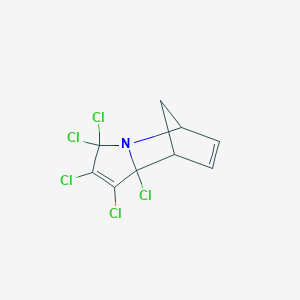
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
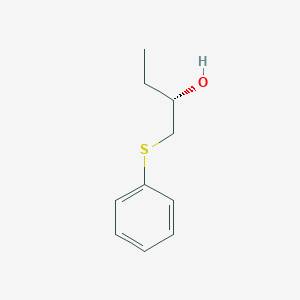
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
